2-chloro-4-(trifluoromethyl)benzoic Acid
Overview
Description
2-Chloro-4-(trifluoromethyl)benzoic acid is a carboxylic acid building block . It has been used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .
Synthesis Analysis
The synthesis of 2-chloro-4-(trifluoromethyl)benzoic acid involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid. The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively. Under these conditions, a conversion of 83.03% and selectivity of 79.52% were achieved .Molecular Structure Analysis
The molecular formula of 2-chloro-4-(trifluoromethyl)benzoic acid is C8H4ClF3O2. It has a molecular weight of 224.56 .Chemical Reactions Analysis
The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid is a key chemical reaction involving 2-chloro-4-(trifluoromethyl)benzoic acid .Physical And Chemical Properties Analysis
2-chloro-4-(trifluoromethyl)benzoic acid has a melting point of 114-117℃ and a boiling point of 255 °C. Its density is 1.523 and it has a flash point of 108 °C. It is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Antifungal Activity
“2-chloro-4-(trifluoromethyl)benzoic Acid” has been used in the synthesis of salicylanilide esters, which have been assayed in vitro as potential antimycotic agents against eight fungal strains . The antifungal activity of these derivatives was not uniform, and molds showed a higher susceptibility than yeasts .
Medicinal Chemistry
This compound is involved in the development of new antimicrobial agents, which is a current topic in medicinal chemistry . The esterification of salicylanilides by 4-(trifluoromethyl)benzoic acid did not result unequivocally in a higher antifungal potency .
Synthesis of Salicylanilide Esters
“2-chloro-4-(trifluoromethyl)benzoic Acid” has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
Internal Standard in GC/MS Analysis
This compound has been used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
Synthesis of 1,3,4-Oxadiazole Derivatives
“2-chloro-4-(trifluoromethyl)benzoic Acid” has been used in the synthesis of 1,3,4-oxadiazole derivatives .
Investigation of Ligand Binding with Chaperones
This compound has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIJZEUKFYGSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455881 | |
Record name | 2-chloro-4-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(trifluoromethyl)benzoic Acid | |
CAS RN |
23228-45-7 | |
Record name | 2-chloro-4-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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